SN38-Cooh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

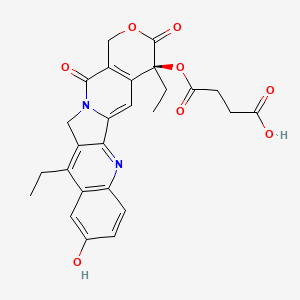

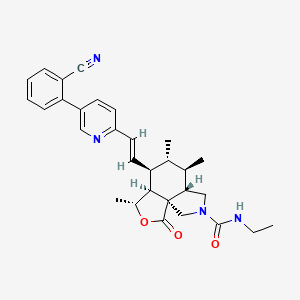

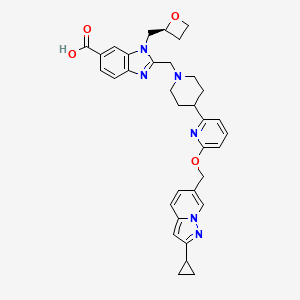

SN38-Cooh, also known as 7-ethyl-10-hydroxycamptothecin, is a potent antineoplastic agent derived from camptothecin. It is the active metabolite of irinotecan, a chemotherapeutic drug used primarily for the treatment of colorectal cancer. This compound is known for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, making it highly effective in inducing cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN38-Cooh typically involves the modification of camptothecin. One common method is the conjugation of 7-ethyl-10-hydroxycamptothecin with biocompatible polylactic acid (PLA) to form a prodrug. This process involves tethering SN38 to PLA with an appropriate degree of polymerization . Another method involves the conjugation of SN38 with cholesterol via a redox dual-responsive disulfide bond, forming SN38-SS-CST .

Industrial Production Methods

Industrial production of this compound often employs nanoprecipitation techniques to create nanoassemblies of the compound. For instance, SN38-SS-CST can self-assemble into nanoassemblies driven by hydrophobic interactions, π-π stacking, and hydrogen bonding . Additionally, SN38 can be loaded into nanostructured lipid carriers (NLCs) using methods like probe ultrasonication hot homogenization .

Chemical Reactions Analysis

Types of Reactions

SN38-Cooh undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to changes in its microstructure.

Reduction: The compound can also undergo reduction reactions, particularly in redox-responsive environments.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or dithiothreitol.

Solvents: Dimethyl sulfoxide (DMSO) is often used to dissolve this compound for various reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

SN38-Cooh has a wide range

Properties

Molecular Formula |

C26H24N2O8 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H24N2O8/c1-3-14-15-9-13(29)5-6-19(15)27-23-16(14)11-28-20(23)10-18-17(24(28)33)12-35-25(34)26(18,4-2)36-22(32)8-7-21(30)31/h5-6,9-10,29H,3-4,7-8,11-12H2,1-2H3,(H,30,31)/t26-/m0/s1 |

InChI Key |

AOWPNVSSWGMHGV-SANMLTNESA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)

![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)

![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)

![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)